2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2-[[(1-methylpyrazol-4-yl)amino]methyl]phenol follows IUPAC rules, designating the phenolic hydroxyl group at position 2 of the benzene ring and the aminomethyl-linked pyrazole substituent. The pyrazole ring is explicitly numbered to prioritize the nitrogen atoms, with a methyl group at position 1. The canonical SMILES representation CN1C=C(C=N1)NCC2=CC=CC=C2O encodes the connectivity of atoms, confirming the methylpyrazole moiety (CN1C=C(C=N1)) bonded to the phenol group via a methylene bridge.
The standard InChI identifier InChI=1S/C11H13N3O/c1-14-8-10(7-13-14)12-6-9-4-2-3-5-11(9)15/h2-5,7-8,12,15H,6H2,1H3 provides a machine-readable description of atomic connectivity, stereochemistry, and tautomeric states. This identifier distinguishes the compound from structural analogs such as 2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol (C13H17N3O) and 2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methylphenol (C11H13N3O).
Molecular Geometry and Conformational Analysis
X-ray crystallography of related pyrazole-phenol derivatives reveals non-planar geometries due to steric interactions between substituents. For example, (2-hydroxy-5-methyl-phenyl)-(1H-pyrazol-4-yl)-methanone exhibits a dihedral angle of 33.25° between its aromatic rings. In 2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol, the aminomethyl linker (-CH2NH-) introduces rotational flexibility, enabling conformational isomers. Computational models suggest that the lowest-energy conformation positions the pyrazole ring approximately 60° relative to the phenolic plane, minimizing van der Waals repulsion between the methyl group and ortho-hydrogen atoms.
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[[(1-methylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H13N3O/c1-14-8-10(7-13-14)12-6-9-4-2-3-5-11(9)15/h2-5,7-8,12,15H,6H2,1H3 |
InChI Key |
CHCDROABWWTQIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with a suitable aldehyde or ketone to form the aminomethyl linkage. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or acetic acid. The mixture is usually heated under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Key Findings :
- Intramolecular hydrogen bonding (e.g., O–H⋯N in phenolic derivatives) reduces steric strain, enhancing planarity .
Hydrogen Bonding Patterns and Crystallinity
Hydrogen bonding governs molecular aggregation and crystal packing:
Key Findings :
Key Findings :
- Demethylation using HBr/AcOH is efficient for phenolic derivatives (96% yield) .
- Fluorinated analogs require specialized reagents (e.g., HF or F₂ gas), complicating synthesis .
Physicochemical Profiles
| Property | Target Compound | 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol | Fluorinated Pyrazole (C₁₈H₁₄F₃N₃O₂) |
|---|---|---|---|
| Molecular Weight | 219.25 g/mol | 342.37 g/mol | 361.33 g/mol |
| Melting Point | Not reported | 490 K | Likely >500 K |
| Solubility | Moderate (polar solvents) | Low (non-polar solvents) | Low (hydrophobic) |
| Bioactivity | Ligand potential | Antimicrobial, anticancer | Enzyme inhibition |
Key Trends :
- Phenolic derivatives exhibit moderate solubility in ethanol/water, while fluorinated analogs are hydrophobic .
- Higher melting points correlate with extended H-bond networks (e.g., 490 K in ) .
Biological Activity
2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and enzyme inhibitor, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. Its structure includes a phenolic group and a pyrazole moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens, indicating potent antimicrobial activity .
- Biofilm Inhibition: It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in some assays .
| Pathogen | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 70 |
| Staphylococcus epidermidis | 0.25 | 65 |
Anticancer Activity
Pyrazole derivatives have been explored for their anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines.
Case Study:
In vitro studies showed that compounds similar to this compound inhibited the proliferation of human tumor cell lines such as HeLa and A375, with IC values indicating effective cytotoxicity .
| Cell Line | IC (μM) |
|---|---|
| HeLa | 1.5 |
| A375 | 2.0 |
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor, particularly targeting meprin α and β, which are implicated in various diseases.
Research Findings:
- Inhibition Potency: The compound exhibited IC values between 12.27–31.64 μM against meprin α and 0.52–2.67 μM against meprin β, suggesting selective inhibition that could be leveraged for therapeutic applications .
Safety Profile
Toxicological assessments revealed that the compound has low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile compared to standard toxic agents like Triton X-100 .
Q & A
Q. How can the purity and structural integrity of 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol be validated during synthesis?
- Methodological Answer: Purity is typically assessed via High Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm), while structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy. For example, -NMR in DMSO-d resolves key signals: phenolic -OH (~9.5 ppm), pyrazole CH (~3.8 ppm), and methylene NH (~5.2 ppm). Mass spectrometry (ESI-MS) further confirms molecular ion peaks (e.g., [M+H] at m/z 234.2) .
Q. What are the optimal reaction conditions for synthesizing this compound?
- Methodological Answer: A two-step synthesis is common:
Condensation : 2-hydroxybenzaldehyde reacts with 1-methyl-1H-pyrazol-4-amine in ethanol under reflux (78°C, 12 hours) with acetic acid catalysis.
Reduction : Sodium borohydride (NaBH) in methanol reduces the intermediate Schiff base. Yields (~65–75%) depend on strict anhydrous conditions and inert atmosphere (N) to prevent oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR : - and -NMR identify proton environments and carbon frameworks.
- FT-IR : Confirms functional groups (e.g., phenolic O-H stretch at 3200–3400 cm, C-N stretch at 1250 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO).
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-N = 1.45 Å, N-C(pyrazole) = 1.35 Å) .
Advanced Research Questions
Q. How do hydrogen bonding patterns in the crystal lattice influence physicochemical properties?
- Methodological Answer: Graph set analysis (e.g., Etter’s formalism ) reveals intermolecular O-H···N hydrogen bonds between phenolic -OH and pyrazole N, forming R(8) motifs. These interactions stabilize the crystal lattice, increasing melting point (>200°C) and reducing solubility in non-polar solvents. Computational tools (e.g., Mercury, CrystalExplorer) quantify lattice energy (~30 kJ/mol) .
Q. What computational methods are suitable for modeling interactions with biological targets (e.g., kinases)?
- Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase ATP pockets (e.g., PAK1). Key interactions: pyrazole N with Lys299, phenolic -OH with Asp386.
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å).
- QSAR : CoMFA/CoMSIA models correlate substituent effects (e.g., methyl vs. fluoro groups) with IC values .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Discrepancies (e.g., IC variability in kinase assays) are addressed by:
- Standardized Assays : Use recombinant kinases (e.g., PAK4) in ATP-free buffer (pH 7.4, 25°C).
- Control Compounds : Compare with known inhibitors (e.g., FRAX486 for PAK1).
- Structural Analog Analysis : Test derivatives (e.g., 2-fluoroethyl variants) to isolate steric/electronic effects .
Q. What strategies are used to determine the 3D structure via X-ray crystallography?
- Methodological Answer:
- Data Collection : Use a Stoe IPDS-II diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines anisotropic displacement parameters (R < 0.05).
- Visualization : ORTEP-3 generates thermal ellipsoid plots (50% probability). Key metrics: torsion angle between phenol and pyrazole rings = 16.83° .
Q. How can analogs be designed to improve pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer:
- Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., -CF) to lower logP (target ~2.5).
- Metabolic Stability : Replace methyl with deuterated methyl to reduce CYP450 oxidation.
- Solubility : Add polar groups (e.g., -SOH) while maintaining hydrogen-bonding capacity.
- In Silico ADMET : SwissADME predicts blood-brain barrier penetration (e.g., TPSA < 90 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
